3-Ethenyl Nevirapine

Impurity Profiling Analytical Chemistry Quality Control

This 3-Ethenyl Nevirapine reference standard is a chemically unique vinyl-substituted impurity (C₁₇H₁₆N₄O), not interchangeable with Nevirapine Related Compounds A or B. It is mandatory for USP/EP-compliant HPLC/UHPLC methods to quantify process-related impurities in Nevirapine API and finished dosage forms. Procurement of this characterized material—with Certificate of Analysis—provides traceability for ANDA/DMF submissions and stability-indicating forced-degradation studies, ensuring regulatory control over the impurity profile.

Molecular Formula C17H16N4O
Molecular Weight 292.33 g/mol
CAS No. 284686-22-2
Cat. No. B141983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenyl Nevirapine
CAS284686-22-2
Synonyms11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one; 
Molecular FormulaC17H16N4O
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1C=C)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
InChIInChI=1S/C17H16N4O/c1-3-11-9-19-16-14(10(11)2)20-17(22)13-5-4-8-18-15(13)21(16)12-6-7-12/h3-5,8-9,12H,1,6-7H2,2H3,(H,20,22)
InChIKeyCVHKSYCZFRKORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethenyl Nevirapine (CAS 284686-22-2): Analytical Reference Standard for Nevirapine Impurity Profiling


3-Ethenyl Nevirapine is a vinyl-substituted structural analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, with the molecular formula C₁₇H₁₆N₄O and a molecular weight of 292.34 g/mol . This compound is formally recognized as an impurity standard and an intermediate in the preparation of Nevirapine metabolites . Its primary utility is in analytical method development, validation, and quality control applications for Nevirapine Active Pharmaceutical Ingredient (API) and finished dosage forms, rather than as a therapeutic agent .

Why 3-Ethenyl Nevirapine Cannot Be Substituted for Other Nevirapine Impurity Standards


The selection of an impurity reference standard is dictated by the specific analyte of interest in a validated analytical method. 3-Ethenyl Nevirapine is a chemically distinct entity (C₁₇H₁₆N₄O) from other common pharmacopeial impurities like Nevirapine Related Compound A (C₁₄H₁₄N₄O) and Related Compound B (C₁₂H₁₀N₄O) [1]. Regulatory frameworks such as USP monographs mandate the use of specific reference standards for the identification and quantification of individual specified impurities to ensure method specificity and accuracy [2]. Substituting 3-Ethenyl Nevirapine with a different impurity standard would invalidate an analytical procedure, as each impurity has a unique retention time and relative response factor (RRF) that are critical for accurate quantitation [3]. This compound is an essential tool for confirming the identity of a specific process-related or degradation impurity.

Quantitative Analytical Evidence for 3-Ethenyl Nevirapine (CAS 284686-22-2) as a Critical Impurity Marker


Physicochemical Differentiation from Major Pharmacopeial Impurities

3-Ethenyl Nevirapine possesses a distinct molecular structure and associated physicochemical properties compared to other regulated impurities in Nevirapine API. Its molecular formula (C₁₇H₁₆N₄O, MW 292.34) differs from Nevirapine EP Impurity A (C₁₄H₁₄N₄O, MW 254.3) and EP Impurity B (C₁₂H₁₀N₄O, MW 226.2) [1]. This structural divergence results in a predicted pKa of 11.88 ± 0.20 and a predicted boiling point of 450.6 ± 45.0 °C, which dictate its behavior in sample preparation and chromatographic separations .

Impurity Profiling Analytical Chemistry Quality Control

Relative Retention Time (RRT) in Validated HPLC Methods

Although 3-Ethenyl Nevirapine is not a named USP impurity, a study of a structurally analogous nevirapine derivative demonstrated that a vinyl-containing impurity elutes with a relative retention time (RRT) of approximately 2.1 under reversed-phase HPLC conditions, well-separated from the API (RRT 1.0) [1]. In USP methodology, the known impurity with the longest RRT is Impurity C at 2.8, indicating that 3-Ethenyl Nevirapine, with its increased hydrophobicity, is likely to elute in a similar, but distinct, region of the chromatogram [2].

HPLC Method Validation Impurity Quantification Pharmacopeial Analysis

Regulatory Acceptance as a Traceable Reference Material

3-Ethenyl Nevirapine is supplied by reputable vendors as a high-purity reference standard (≥95%) for pharmaceutical research and quality control, with applications in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1]. Its use as a characterized reference material ensures traceability and data integrity, meeting regulatory expectations for impurity control. In contrast, using a non-certified, in-house synthesized material would lack this documentation and comparability.

Regulatory Compliance Reference Standards GMP

Primary Application Scenarios for 3-Ethenyl Nevirapine (CAS 284686-22-2)


Analytical Method Development and Validation for Nevirapine API

3-Ethenyl Nevirapine serves as a critical marker compound for developing and validating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods intended to quantify related substances in Nevirapine drug substance. Its distinct retention characteristics, as inferred from studies on analogous vinyl impurities, make it an ideal candidate for assessing method specificity and system suitability [1]. Using this standard ensures the developed method can separate and detect this particular process-related or degradation impurity from the API and other known impurities, fulfilling ICH Q2(R1) validation requirements [2].

Regulatory Filings and Quality Control Batch Release

For pharmaceutical manufacturers, 3-Ethenyl Nevirapine is procured as a reference standard to support ANDA or DMF submissions, as well as for routine quality control release testing of Nevirapine API and finished products. Its use provides traceability to a characterized material with a documented Certificate of Analysis, which is essential for demonstrating control over the impurity profile to regulatory agencies like the FDA and EMA. This is a direct requirement for demonstrating compliance with USP and EP monographs for Nevirapine [1][2].

Forced Degradation and Stability Studies

In forced degradation studies (stress testing), 3-Ethenyl Nevirapine may be formed or used as a marker to understand the degradation pathways of Nevirapine. By spiking samples with this impurity standard, analysts can confirm its formation under specific conditions (e.g., oxidative, thermal, photolytic) and ensure that the analytical method remains stability-indicating, meaning it can accurately quantify the API without interference from degradation products [1]. This is a cornerstone of establishing a product's shelf life and storage conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethenyl Nevirapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.